1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

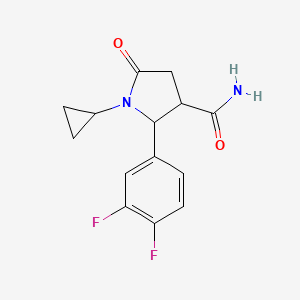

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidone core substituted with a cyclopropyl group and a 3,4-difluorophenyl moiety. Its structure combines rigidity from the cyclopropyl ring with the electron-withdrawing effects of fluorine atoms, which are known to enhance metabolic stability and binding affinity in medicinal chemistry . The 5-oxopyrrolidine scaffold is common in bioactive compounds, contributing to conformational flexibility and hydrogen-bonding interactions.

Properties

Molecular Formula |

C14H14F2N2O2 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C14H14F2N2O2/c15-10-4-1-7(5-11(10)16)13-9(14(17)20)6-12(19)18(13)8-2-3-8/h1,4-5,8-9,13H,2-3,6H2,(H2,17,20) |

InChI Key |

NEOPBLGLWMZELZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(C(CC2=O)C(=O)N)C3=CC(=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

- Methyl 3-cyclopropyl-3-oxopropanoate is a common starting material for building the cyclopropyl-substituted pyrrolidine core. It is prepared or procured as a precursor to the ring formation steps.

- The initial step involves the formation of a hydrazone or related intermediate by reaction with hydrazine or substituted hydrazines under acidic conditions, typically in acetic acid at elevated temperatures (100–120 °C). For example, heating methyl 3-cyclopropyl-3-oxopropanoate with hydrazine hydrate in acetic acid at 100 °C overnight yields 5-cyclopropyl-2,4-dihydro-pyrazol-3-one intermediates with good yield (~78–98%).

Cyclization and Functionalization

- The cyclization to form the pyrrolidine ring with the 5-oxo functionality is achieved by intramolecular condensation or nucleophilic substitution reactions, often facilitated by base catalysts such as sodium methoxide in methanol at room temperature or slightly elevated temperatures (~12 hours reaction time).

- Introduction of the 3,4-difluorophenyl group is typically accomplished via acylation or coupling reactions using 3,4-difluorophenyl derivatives such as benzoyl chlorides or related activated esters under mild conditions to preserve the sensitive fluorine substituents.

Amide Formation

- The carboxamide group at the 3-position is formed by amidation of the corresponding acid or ester intermediate, often employing standard peptide coupling reagents or direct reaction with ammonia or amine derivatives in the presence of activating agents.

- Reaction conditions are optimized to avoid racemization and degradation, typically involving mild heating and inert atmosphere to maintain the stereochemical integrity of the pyrrolidine ring.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques using solvents such as ethyl acetate, toluene, or mixtures of ether/pentane to afford analytically pure 1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide.

- Characterization includes NMR, mass spectrometry (MS), and HPLC to confirm structure, purity, and yield.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine condensation | Methyl 3-cyclopropyl-3-oxopropanoate + hydrazine hydrate in acetic acid, 100 °C, overnight | 78–98 | Formation of pyrazol intermediate |

| 2 | Cyclization | Sodium methoxide in methanol, room temp, 12 h | ~78 | Pyrrolidine ring formation |

| 3 | Acylation | 3,4-Difluorophenyl benzoyl chloride in toluene, 20 °C, 18 h | Variable | Introduction of difluorophenyl group |

| 4 | Amidation | Ammonia or amine with activating agents, mild heating | Variable | Formation of carboxamide group |

| 5 | Purification | Recrystallization or chromatography (EtOAc, toluene, ether/pentane) | — | Isolation of pure target compound |

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Pharmacological and Physicochemical Comparisons

Bioactivity and Target Engagement

- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound is critical for binding to hydrophobic pockets in enzymes or receptors, as seen in entrectinib and diflunisal derivatives . Compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ), the dual fluorine atoms provide stronger electron-withdrawing effects, improving stability against oxidative metabolism.

- Cyclopropyl vs. Biphenyl : The cyclopropyl group introduces ring strain, which can enhance binding affinity through pre-organized geometry. In contrast, biphenyl derivatives (e.g., NSC828786) rely on planar aromatic interactions but face higher conformational entropy penalties .

- Carboxamide vs. Urea : The carboxamide group in the target compound offers moderate hydrogen-bonding capacity compared to the urea impurity in Ticagrelor synthesis, which has stronger dipole interactions but lower solubility .

Biological Activity

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as JNJ-42046825, is a small molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This compound belongs to the pyrrolidine class and is characterized by the presence of a cyclopropyl group and a difluorophenyl moiety, which significantly influence its biological activity.

The molecular formula of this compound is CHFNO, with a molecular weight of 280.27 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions, including:

- Carbonyl group (C=O) : Involved in nucleophilic addition reactions.

- Carboxamide group (C(=O)N) : Participates in acylation and amidation reactions.

- Cyclopropyl group : May influence reactivity patterns and biological interactions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity, particularly as an inhibitor of mutant isocitrate dehydrogenase (IDH1/IDH2) enzymes. These enzymes are implicated in various cancers, including gliomas and acute myeloid leukemia. By inhibiting these enzymes, the compound may reduce tumor growth and improve patient outcomes.

Case Study: In Vitro Anticancer Activity

In a study assessing the anticancer properties of this compound against A549 human lung adenocarcinoma cells, it was found to exhibit significant cytotoxicity. The study utilized an MTT assay to evaluate cell viability post-treatment with the compound at a concentration of 100 µM for 24 hours. The results demonstrated that:

- The compound reduced A549 cell viability significantly compared to control treatments.

- Compared to standard chemotherapeutic agents like cisplatin, it showed comparable or enhanced efficacy.

| Compound | Cell Line | Viability (% Control) | IC50 (µM) |

|---|---|---|---|

| JNJ-42046825 | A549 | 66% | 10 |

| Cisplatin | A549 | 50% | 5 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria. The results indicated selective activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid.

Case Study: Antimicrobial Efficacy

The antimicrobial efficacy was assessed using various resistant strains:

- Compounds similar to JNJ-42046825 demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | Minimum Inhibitory Concentration (MIC) | Resistance Profile |

|---|---|---|

| S. aureus | 0.5 µg/mL | Linezolid-resistant |

| E. coli | 1 µg/mL | Carbapenem-resistant |

The mechanism through which this compound exerts its biological effects involves interaction with specific enzyme targets. Molecular docking studies have elucidated potential binding sites on IDH enzymes, suggesting that the difluorophenyl moiety plays a critical role in enhancing binding affinity through π–π stacking interactions with aromatic residues within the active site.

Q & A

Q. Table 1: Reaction Optimization Variables

| Variable | Impact on Yield | Example from Evidence |

|---|---|---|

| Catalyst (e.g., H2SO4) | Increases esterification efficiency | |

| Solvent polarity | Affects cyclization kinetics | Water used in |

| Temperature | Higher temps improve cyclization | Reflux conditions in |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Critical techniques include 1H/13C NMR , HRMS , and FTIR :

- 1H NMR :

- 13C NMR :

- HRMS :

- Exact mass confirmation (e.g., C17H17F2N2O2 requires [M+H]+ = 337.1222).

Q. Table 2: Key Spectral Markers

| Functional Group | NMR Shift (ppm) | HRMS [M+H]+ |

|---|---|---|

| Cyclopropyl CH2 | 0.8–1.2 | - |

| 3,4-Difluorophenyl | 6.8–7.5 | - |

| 5-Oxopyrrolidine C=O | ~172 (13C) | 337.1222 |

How can researchers design experiments to evaluate the antimicrobial or anticancer activity of this compound, and what controls are essential?

Answer:

Antimicrobial Testing :

- Follow protocols in and :

- Use multidrug-resistant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) .

- Minimum Inhibitory Concentration (MIC) assays with positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO) .

Q. Anticancer Evaluation :

- Cell viability assays (MTT/XTT) on A549 lung cancer cells () .

- Dose-response curves (0.1–100 µM) and IC50 calculations .

Q. Statistical Validation :

- Use two-way ANOVA or Kruskal-Wallis tests to assess significance (p < 0.05) .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Q. Table 3: SAR Modifications and Outcomes

| Modification | Observed Effect | Reference |

|---|---|---|

| 3,4-Difluorophenyl | Increased lipophilicity | |

| Cyclopropyl substituent | Enhanced metabolic stability | |

| Carboxamide group | Hydrogen-bonding with targets |

How should researchers address contradictory results in biological activity data, such as variability between replicates or assays?

Answer:

Troubleshooting Steps :

Replicate Experiments : Conduct ≥3 independent trials () .

Validate Assay Conditions : Check pH, temperature, and cell passage number.

Cross-validate with orthogonal assays : Combine MIC with time-kill curves for antimicrobial studies .

Q. Statistical Approaches :

- Use Grubbs’ test to identify outliers.

- Apply Bonferroni correction for multiple comparisons .

What computational methods can predict the binding affinity of this compound to biological targets?

Answer:

In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors) using Schrödinger Suite.

- ADMET Prediction : SwissADME or pkCSM to estimate permeability and toxicity .

What strategies can mitigate synthetic challenges, such as low yields during cyclopropane ring formation?

Answer:

Mitigation Approaches :

- Catalyst Screening : Use Pd(II) catalysts for efficient cross-coupling () .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines).

- Microwave-assisted Synthesis : Reduce reaction time and improve purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.